Field: Material Science and Optics
Application: 2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1) (2A5NP4CBA), a potentially useful organic adduct compound, has been synthesized and grown as optically transparent single crystals for nonlinear optics and optical limiting applications .
Method: The compound was synthesized and grown as optically transparent single crystals by conventional slow evaporation solution technique (SEST) .
Results: The grown crystal possesses good thermal stability of about 187 °C. The third-order nonlinear optical (NLO) coefficients, such as nonlinear absorption ( β ), nonlinear refraction ( n2 ), and nonlinear susceptibility ( χ(3) ), have been evaluated. The calculated value of χ(3) is found to be excellent compared to other organic single crystals .
Field: Pulp and Paper Industry
Application: 4-Acetamido-TEMPO-mediated oxidation was carried out on thermomechanical pulp (TMP) to further investigate the extraction components of the oxidized pulp .
Method: Successive extractions on non-oxidized, bleached and oxidized TMP have shown that components were easier to extract from the oxidized pulp .
Results: The pulp lignin content demonstrated that the highest content of lignin was removed by sodium hydroxide extraction. Moreover, more than two times the amount lignin was extracted from oxidized pulp compared to non-oxidized pulp .
Field: Organic Chemistry
Application: 4-Acetamido-TEMPO can be used in the synthesis of organic adduct compounds, such as 2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1) (2A5NP4CBA), which are useful for several applications .
Results: The grown crystal possesses good thermal stability of about 187 °C. The third-order nonlinear optical (NLO) coefficients, such as nonlinear absorption ( β ), nonlinear refraction ( n2 ), and nonlinear susceptibility ( χ(3) ), have been evaluated .
4-Acetamido-3-chlorobenzoic acid is an aromatic compound characterized by a chlorinated benzene ring with an acetamido functional group. Its molecular formula is C₉H₈ClN₁O₃, and it has a molecular weight of approximately 213.62 g/mol. The compound is notable for its structural features, including a chlorine atom at the 3-position and an acetamido group at the 4-position of the benzoic acid framework. This configuration contributes to its unique chemical properties and potential applications in various fields, particularly in pharmaceuticals and organic synthesis .
There is no current information available on the mechanism of action for this specific compound.
4-Acetamido-3-chlorobenzoic acid presents an opportunity for further scientific exploration. Here are some potential areas for future research:
Research indicates that 4-acetamido-3-chlorobenzoic acid exhibits various biological activities. It has been studied for its potential anti-inflammatory properties and as an intermediate in the synthesis of pharmaceuticals. Its structural similarity to other biologically active compounds suggests it may interact with biological targets, although specific mechanisms of action are still under investigation. Some studies have suggested that it may influence enzyme activity or cellular signaling pathways .
The synthesis of 4-acetamido-3-chlorobenzoic acid typically involves several steps:
4-Acetamido-3-chlorobenzoic acid finds applications primarily in:
Several compounds share structural similarities with 4-acetamido-3-chlorobenzoic acid, each exhibiting unique characteristics:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-Amino-3-chlorobenzoic acid | C₇H₆ClN₁O₂ | Lacks acetamido group; more basic |
3-Amino-4-chlorobenzoic acid | C₇H₆ClN₁O₂ | Different substitution pattern |
4-Chloroaniline | C₆H₆ClN | Aniline derivative; no carboxylic group |
2-Acetamidobenzoic acid | C₈H₉N₁O₂ | Acetamido group at different position |
The uniqueness of 4-acetamido-3-chlorobenzoic acid lies in its specific combination of functional groups and substitution patterns, which may confer distinct chemical reactivity and biological activity compared to these similar compounds .